4-Benzylidene-3,4-dihydro-2H-pyrrole
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Overview
Description
4-Benzylidene-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with a benzylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 3,4-dihydro-2H-pyrrole under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxaldehyde, while reduction can produce 4-benzyl-3,4-dihydro-2H-pyrrole .
Scientific Research Applications
4-Benzylidene-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-Benzylidene-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the pyrrole ring can engage in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrrole: Lacks the benzylidene substituent, making it less reactive in certain chemical reactions.
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole: Contains additional methyl groups, which can influence its chemical and biological properties.
Uniqueness
4-Benzylidene-3,4-dihydro-2H-pyrrole is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other pyrrole derivatives and contributes to its versatility in scientific research and industrial applications .
Properties
CAS No. |
88631-61-2 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-benzylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C11H11N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8-9H,6-7H2 |
InChI Key |
FOKBINLXJJRNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC1=CC2=CC=CC=C2 |
Origin of Product |
United States |
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